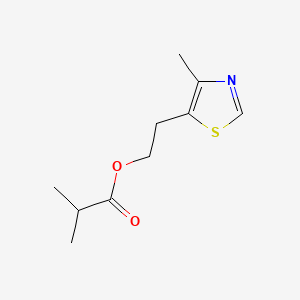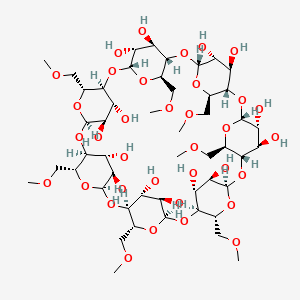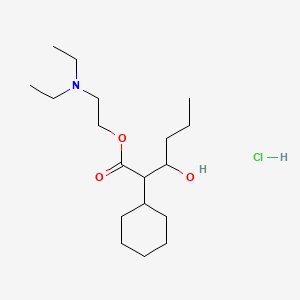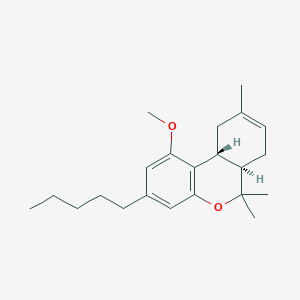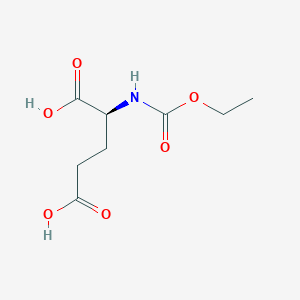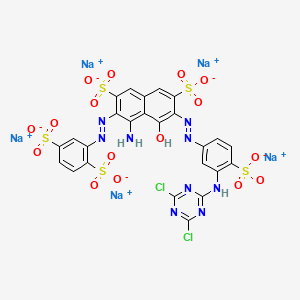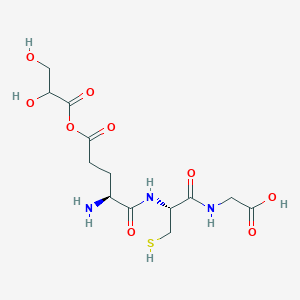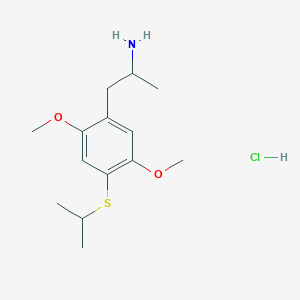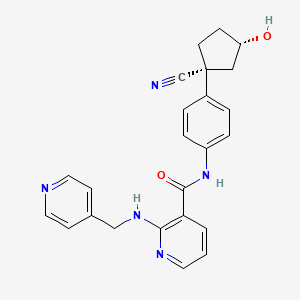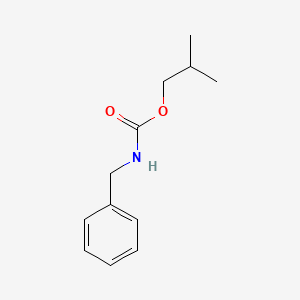
2-methylpropyl N-benzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester, also known as isobutyl benzylcarbamate, is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of a phenylmethyl group and a 2-methylpropyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester typically involves the reaction of phenylmethylamine with isobutyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
C6H5CH2NH2+ClCOOCH2CH(CH3)2→C6H5CH2NHCOOCH2CH(CH3)2+HCl
Industrial Production Methods
On an industrial scale, the production of carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield phenylmethylamine and isobutyric acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbamates and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phenylmethylamine and isobutyric acid.
Oxidation: Carbamates and other oxidation products.
Substitution: Various carbamate derivatives.
Applications De Recherche Scientifique
Carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it can interact with cellular membranes and proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, 2-methylpropyl ester: Similar structure but lacks the phenylmethyl group.
Isobutyl carbamate: Similar ester group but different substituents on the nitrogen atom.
Benzyl carbamate: Contains a benzyl group but different ester group.
Uniqueness
Carbamic acid, N-(phenylmethyl)-, 2-methylpropyl ester is unique due to the presence of both phenylmethyl and 2-methylpropyl ester groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
69805-82-9 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-methylpropyl N-benzylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-10(2)9-15-12(14)13-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
Clé InChI |
LTJFRJHNUIOOST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


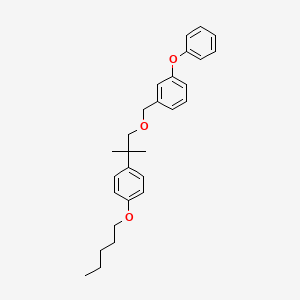
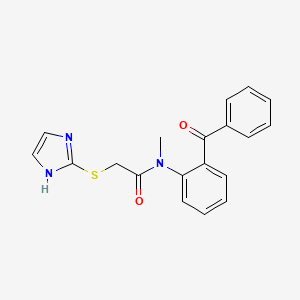
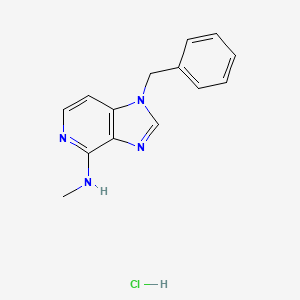
![7-methyl-3,11-diphenyl-2,4,5,9,10,12-hexazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),3,5,8,10,13,15-heptaene](/img/structure/B12755862.png)
